molecular formula C18H17NO2 B11842254 N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide CAS No. 88141-47-3

N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide

Cat. No.: B11842254
CAS No.: 88141-47-3
M. Wt: 279.3 g/mol
InChI Key: SUHBLZKSNMIYLA-UHFFFAOYSA-N
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Description

N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring fused to a cyclohexenone moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide typically involves the following steps:

    Formation of the Cyclohexenone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamide group.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell signaling pathways, leading to reduced cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(Naphthalen-1-yl)acetamide: Lacks the cyclohexenone moiety.

    N-(4-(Naphthalen-1-yl)-2-oxocyclohexyl)acetamide: Similar structure but different positioning of functional groups.

Uniqueness

N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide is unique due to its combination of a naphthalene ring, cyclohexenone moiety, and acetamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

CAS No.

88141-47-3

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

N-(4-naphthalen-1-yl-2-oxocyclohex-3-en-1-yl)acetamide

InChI

InChI=1S/C18H17NO2/c1-12(20)19-17-10-9-14(11-18(17)21)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,11,17H,9-10H2,1H3,(H,19,20)

InChI Key

SUHBLZKSNMIYLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC(=CC1=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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